1-Bromo-6-methoxyhexane
Description
1-Bromo-6-methoxyhexane is an organobromine compound with the chemical formula C₇H₁₅BrO. nih.govmoldb.com Structurally, it is a hexane (B92381) derivative featuring a bromine atom at one end of the carbon chain and a methoxy (B1213986) group at the other. nih.gov This bifunctional nature, combining a reactive alkyl bromide with an ether linkage, makes it a valuable and versatile reagent in various scientific fields. It is recognized as an organic building block, commonly utilized as a starting material or intermediate in the synthesis of more complex molecules. moldb.combiosynce.com Its physical form is typically a liquid, and it is soluble in various organic solvents. sigmaaldrich.com The compound's utility spans from fundamental organic synthesis to the development of specialized materials and pharmaceutically relevant molecules. biosynce.comnih.govgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-6-methoxyhexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-9-7-5-3-2-4-6-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCKDGXKYBOAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 6 Methoxyhexane
Established Synthetic Routes
The primary and most direct method for the synthesis of 1-Bromo-6-methoxyhexane involves the nucleophilic substitution reaction of 1,6-dibromohexane (B150918) with a methoxide (B1231860) source. This approach, a variation of the Williamson ether synthesis, is often favored due to the ready availability of the starting materials.
Synthesis from 1,6-dibromohexane via Sodium Methanolate
The reaction of 1,6-dibromohexane with sodium methanolate (also known as sodium methoxide) is a common and effective method for the preparation of this compound. The underlying principle is a nucleophilic substitution (SN2) reaction where the methoxide ion (CH₃O⁻) displaces one of the bromide ions from the 1,6-dibromohexane backbone.
The successful synthesis of this compound via this route hinges on carefully controlled reaction conditions to favor the desired monosubstituted product over the disubstituted side product, 1,6-dimethoxyhexane (B77691). Key parameters that require optimization include stoichiometry, temperature, and reaction time.
To maximize the yield of the monosubstituted product, it is crucial to use a controlled stoichiometry of the reactants. Typically, a slight excess of 1,6-dibromohexane relative to sodium methanolate is employed. This ensures that the methoxide ion is the limiting reagent, thereby reducing the statistical probability of a second substitution reaction occurring on the same molecule.
The choice of solvent is also critical. Methanol (B129727) is a common solvent for this reaction as it is the conjugate acid of the nucleophile and readily dissolves sodium methanolate. The reaction is typically carried out at a controlled temperature, often at the reflux temperature of methanol, to ensure a reasonable reaction rate. Prolonged reaction times can lead to an increase in the formation of the disubstituted product, thus the reaction progress must be carefully monitored.
| Parameter | Optimized Condition | Rationale |
| Stoichiometry | Slight excess of 1,6-dibromohexane | Minimizes disubstitution by keeping methoxide as the limiting reagent. |
| Solvent | Methanol | Solubilizes reactants and is the conjugate acid of the nucleophile. |
| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a practical rate. |
| Reaction Time | Monitored (typically several hours) | Balances conversion of starting material with minimization of side product formation. |
This table is interactive. Users can sort and filter the data.
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the synthesis. By periodically sampling the reaction mixture and analyzing it by TLC, the consumption of the starting material (1,6-dibromohexane) and the formation of the product (this compound) and the primary side product (1,6-dimethoxyhexane) can be visualized.
A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, is used to achieve good separation of the spots on the TLC plate. The starting material, 1,6-dibromohexane, being the least polar, will have the highest Rf value. The desired product, this compound, will be more polar and thus have an intermediate Rf value. The disubstituted side product, 1,6-dimethoxyhexane, will be the most polar of the three and will exhibit the lowest Rf value. Visualization can be achieved using a potassium permanganate (B83412) stain or by exposing the plate to iodine vapor, as these compounds are not typically UV-active.
| Compound | Relative Polarity | Expected Rf Value |
| 1,6-Dibromohexane | Low | High |
| This compound | Medium | Intermediate |
| 1,6-Dimethoxyhexane | High | Low |
This table is interactive. Users can sort and filter the data.
Upon completion of the reaction, as determined by TLC, the reaction mixture is worked up to isolate the crude product. This typically involves quenching the reaction with water and extracting the organic components into a suitable solvent like diethyl ether or dichloromethane (B109758). The organic layer is then washed to remove any remaining salts or methanol and dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
The primary challenge in the purification of this compound is the separation of the desired product from unreacted 1,6-dibromohexane and the 1,6-dimethoxyhexane side product. Due to the differences in polarity and boiling points of these three compounds, fractional distillation under reduced pressure is often the most effective method for purification on a larger scale. For smaller scale preparations or for achieving very high purity, column chromatography on silica (B1680970) gel can be employed. The choice of eluent for column chromatography would be similar to the solvent system used for TLC, starting with a low polarity eluent to first elute the unreacted 1,6-dibromohexane, followed by a gradual increase in polarity to elute the desired this compound, leaving the more polar 1,6-dimethoxyhexane on the column to be eluted last.
To minimize the formation of 1,6-dimethoxyhexane, in addition to using an excess of 1,6-dibromohexane, the sodium methanolate can be added slowly to the reaction mixture. This maintains a low concentration of the nucleophile throughout the reaction, further favoring monosubstitution.
Comparison with Alternative Precursors (e.g., 6-methoxyhexyl p-toluenesulfonate)
An alternative approach to synthesizing compounds requiring a 6-methoxyhexyl group involves the use of 6-methoxyhexyl p-toluenesulfonate as the precursor. This compound is prepared from 6-methoxyhexan-1-ol, which itself can be synthesized from 1,6-hexanediol (B165255). The alcohol is then reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) to form the tosylate.
Furthermore, the purification of this compound, while requiring separation from the starting material and a disubstituted product, can often be achieved effectively by fractional distillation. The purification of 6-methoxyhexyl p-toluenesulfonate can present its own challenges, such as the removal of unreacted p-toluenesulfonyl chloride and pyridinium (B92312) salts, which may require careful extraction and chromatographic techniques. The directness of the synthesis from 1,6-dibromohexane therefore presents a significant advantage in terms of operational simplicity and efficiency. Tosylates are generally better leaving groups than bromides, which can be an advantage in subsequent reactions; however, for the purpose of preparing a 6-methoxyhexylating agent, the bromide is often sufficiently reactive and simpler to prepare.
| Feature | Synthesis from 1,6-dibromohexane | Synthesis from 6-methoxyhexyl p-toluenesulfonate |
| Number of Steps | One step | Multiple steps (synthesis of alcohol, then tosylation) |
| Precursor Availability | 1,6-dibromohexane is readily available | Requires synthesis of 6-methoxyhexan-1-ol |
| Purification | Fractional distillation or column chromatography | Multiple purifications for intermediates and final product |
| Overall "Facileness" | Generally considered more facile and direct | More laborious and time-consuming |
This table is interactive. Users can sort and filter the data.
Novel and Emerging Synthetic Approaches
While classic methods like the Williamson ether synthesis provide a foundational route to this compound, ongoing research focuses on developing more efficient, sustainable, and selective synthetic strategies.
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of environmentally benign solvents, the development of catalytic reactions to minimize waste, and the use of renewable starting materials. ijsr.inresearchgate.netresearchgate.net For instance, replacing traditional volatile organic solvents with water or supercritical fluids can significantly reduce pollution. researchgate.net Furthermore, employing catalytic amounts of reagents instead of stoichiometric quantities minimizes waste generation. nih.gov The ideal green synthesis would involve a one-pot reaction with high atom economy, starting from readily available and non-hazardous materials.
One potential green approach is the use of phase-transfer catalysis. crdeepjournal.org This technique can enhance reaction rates and yields in biphasic systems (e.g., aqueous-organic), reducing the need for harsh solvents and high temperatures. crdeepjournal.orgsemanticscholar.org By facilitating the transfer of the methoxide nucleophile from an aqueous or solid phase to the organic phase containing the bromo-precursor, phase-transfer catalysts can make the Williamson ether synthesis more environmentally friendly. crdeepjournal.orgwikipedia.org
Direct catalytic methoxyhalogenation of a suitable precursor represents a more advanced and atom-economical approach to this compound. This could potentially involve the catalytic opening of a cyclic ether derived from a hexane backbone, with a source of bromide and a methyl group. Another avenue is the selective functionalization of 1,6-hexanediol. Research into the catalytic deoxygenation of diols to alcohols suggests the possibility of developing catalysts that could selectively convert one hydroxyl group to a methoxy (B1213986) group and the other to a bromide. researchgate.netresearchgate.net Such a process would likely involve a bifunctional catalyst capable of activating both the alcohol and the halogenating/methylating agent. While specific catalysts for the direct methoxybromination of a hexane derivative to this compound are not extensively documented in publicly available literature, the development of such systems is an active area of research in organic synthesis.
The synthesis of this compound from a symmetrical precursor like 1,6-hexanediol or 1,6-dibromohexane necessitates a high degree of chemo- and regioselectivity to avoid the formation of undesired byproducts such as 1,6-dimethoxyhexane or unreacted starting material.
A common strategy to achieve selectivity is the mono-functionalization of a symmetric starting material. For example, in a Williamson ether synthesis starting from 1,6-dibromohexane and sodium methoxide, controlling the stoichiometry (using a slight excess of the dibromohexane) can favor the formation of the mono-substituted product. However, this often leads to a mixture of products requiring purification.
A more controlled approach involves the protection of one functional group, reaction at the unprotected site, and subsequent deprotection. For instance, one of the hydroxyl groups of 1,6-hexanediol could be protected, the other converted to a methoxy group, the protecting group removed, and the final hydroxyl group converted to a bromide. While effective, this multi-step process is less efficient.
Modern synthetic methods aim for direct chemo- and regioselective transformations in a single step. This can be achieved through the use of specific catalysts or reagents that can differentiate between two identical functional groups in a molecule. mdpi.com For example, enzymatic catalysis could offer a high degree of selectivity.
Mechanistic Aspects of Synthesis Reactions
Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and controlling the product distribution.
The formation of the ether linkage in this compound, typically via a Williamson ether synthesis, proceeds through a nucleophilic substitution reaction. wikipedia.orgfrancis-press.comjk-sci.com The two primary mechanisms for this are the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways.
The SN2 mechanism is a one-step process where the nucleophile (methoxide ion) attacks the carbon atom bearing the leaving group (e.g., a bromide) from the backside, leading to an inversion of stereochemistry at that carbon. wikipedia.org This mechanism is favored for primary alkyl halides, such as 1,6-dibromohexane or 6-bromohexan-1-ol derivatives, as there is less steric hindrance around the reaction center. francis-press.com
The SN1 mechanism , in contrast, is a two-step process. The first step involves the slow departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is more common for tertiary alkyl halides due to the stability of the tertiary carbocation. For a primary substrate like those used to synthesize this compound, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway unlikely under typical Williamson ether synthesis conditions.
Therefore, the synthesis of this compound from 1,6-dibromohexane and sodium methoxide is expected to proceed predominantly through an SN2 mechanism .
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Reaction Steps | Two steps (Carbocation intermediate) | One step (Concerted) |
| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |
| Stereochemistry | Racemization | Inversion of configuration |
Steric hindrance, the spatial arrangement of atoms in a molecule that can impede a chemical reaction, plays a significant role in the synthesis of this compound, particularly in determining the feasibility of the SN2 pathway. nih.gov
In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group. If the substrate is sterically hindered by bulky groups around the reaction center, this backside attack is difficult, and the reaction rate will be significantly reduced. For the synthesis of this compound from a primary bromo-precursor, the linear nature of the hexane chain results in minimal steric hindrance at the terminal carbons. This lack of significant steric bulk allows for an efficient backside attack by the methoxide nucleophile, favoring the SN2 mechanism and leading to a good yield of the desired product.
If a more sterically hindered alcohol (e.g., a secondary or tertiary alcohol) were used to generate the methoxide, or if the hexane chain had bulky substituents near the reaction site, the rate of the SN2 reaction would decrease. In such cases, elimination reactions (E2) could become a competing pathway, leading to the formation of alkenes as byproducts. francis-press.com
| Substrate Type | Steric Hindrance | Favored Pathway | Likely Product(s) |
|---|---|---|---|
| Primary Alkyl Halide | Low | SN2 | Substitution Product |
| Secondary Alkyl Halide | Moderate | SN2 / SN1 / E2 | Mixture of Substitution and Elimination Products |
| Tertiary Alkyl Halide | High | SN1 / E1 / E2 | Mainly Elimination Product (E2 with strong base) |
Reaction Monitoring and Kinetics
The synthesis of this compound, irrespective of the specific synthetic route employed, necessitates careful monitoring to ensure optimal reaction conditions, maximize yield, and minimize impurity formation. Kinetic studies, while not extensively reported for this specific compound, are crucial for understanding the reaction mechanism, determining reaction rates, and optimizing process parameters. This section explores the pertinent techniques for reaction monitoring and the fundamental kinetic principles applicable to the synthesis of this compound.
Reaction Monitoring Techniques
Real-time analysis of chemical reactions has become an indispensable tool in modern synthetic chemistry. For the synthesis of this compound, which could potentially involve Grignard reactions or Williamson ether synthesis, several in-situ spectroscopic techniques are highly relevant.
Infrared (IR) and Near-Infrared (NIR) Spectroscopy: Inline Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are powerful methods for continuous reaction monitoring. acs.orgdtu.dk These techniques can track the concentration of reactants, intermediates, and products by identifying their characteristic vibrational frequencies. For instance, in a Williamson ether synthesis approach to form the methoxy group, the disappearance of the hydroxyl (-OH) stretch of a precursor like 6-bromohexan-1-ol and the appearance of the C-O-C ether stretch would indicate reaction progression. In a Grignard-based synthesis, IR spectroscopy could monitor the consumption of the carbonyl group of a starting aldehyde or ketone. mt.com The rapid data acquisition of these methods allows for real-time process control. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR spectroscopy offers detailed structural information during a reaction, making it a valuable tool for monitoring complex reaction mixtures. nih.govresearchgate.net It can unambiguously identify reactants, intermediates, and products, providing quantitative data on their concentrations over time. For the synthesis of this compound, ¹H NMR could be used to follow the disappearance of signals corresponding to the starting materials and the emergence of new signals characteristic of the product, such as the methoxy protons and the methylene (B1212753) groups adjacent to the bromine and oxygen atoms. This technique is particularly advantageous in reactions involving solids, where optical methods might fail. nih.gov
The following table illustrates hypothetical data that could be obtained from ¹H NMR monitoring of a Williamson ether synthesis to produce this compound from 6-bromohexan-1-ol.
| Reaction Time (minutes) | Integral of -CH₂OH protons (reactant) | Integral of -OCH₃ protons (product) | % Conversion |
| 0 | 2.00 | 0.00 | 0 |
| 30 | 1.50 | 0.75 | 25 |
| 60 | 1.00 | 1.50 | 50 |
| 90 | 0.50 | 2.25 | 75 |
| 120 | 0.10 | 2.85 | 95 |
| 150 | 0.00 | 3.00 | 100 |
Reaction Kinetics
The study of reaction kinetics provides insights into the factors influencing the rate of a chemical transformation. For the synthesis of this compound, particularly through a Williamson ether synthesis pathway, the reaction is expected to follow second-order kinetics, characteristic of an S_N2 mechanism. masterorganicchemistry.com
Key factors influencing the kinetics include:
Reactant and Nucleophile Choice: In a Williamson ether synthesis, the nature of the alkylating agent and the alkoxide are critical. francis-press.com For synthesizing this compound, using a primary alkyl halide (like 1,6-dibromohexane) and a methoxide nucleophile would be favored to minimize competing elimination reactions (E2). masterorganicchemistry.comchemistrytalk.org
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. rsc.orgresearchgate.net Polar aprotic solvents, such as acetonitrile (B52724) or N,N-dimethylformamide, are generally preferred for S_N2 reactions as they can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion, thus enhancing its reactivity. chemistrytalk.org
Temperature: As with most chemical reactions, the rate of formation of this compound will increase with temperature. However, higher temperatures can also promote side reactions, such as elimination. francis-press.com Therefore, temperature must be carefully controlled to optimize the yield of the desired ether.
A kinetic model can be developed by systematically varying the concentrations of reactants and the temperature, and monitoring the reaction progress over time using the techniques described above. rsc.orgresearchgate.net The data obtained can be used to determine the rate law, the rate constant, and the activation energy for the reaction.
The following table presents a hypothetical dataset for a kinetic study on the synthesis of this compound via Williamson ether synthesis, illustrating the effect of reactant concentration on the initial reaction rate.
| Experiment | [Alkyl Halide] (mol/L) | [Methoxide] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
Reactivity and Transformation of 1 Bromo 6 Methoxyhexane
Nucleophilic Substitution Reactions
As a primary alkyl halide, 1-bromo-6-methoxyhexane is an excellent candidate for bimolecular nucleophilic substitution (SN2) reactions. lumenlearning.comck12.org These reactions involve a single, concerted step where a nucleophile attacks the electrophilic carbon, and the bromide ion departs simultaneously. ck12.orgchemguide.co.uk The unhindered nature of the primary carbon facilitates this backside attack, leading to a wide range of functional group interconversions. lumenlearning.com
This compound can react with a diverse array of nucleophiles to yield substituted products. The general mechanism involves the attack of a nucleophile (Nu:⁻) on the carbon atom bonded to the bromine, displacing the bromide leaving group. ck12.org
General Reaction Scheme: CH₃O(CH₂)₆Br + Nu:⁻ → CH₃O(CH₂)₆Nu + Br⁻
Strong nucleophiles favor the SN2 pathway. ck12.org Examples of effective nucleophiles include hydroxide (B78521) ions (OH⁻), alkoxides (RO⁻), cyanide (CN⁻), and amines (RNH₂). The table below summarizes the expected products from the reaction of this compound with several common nucleophiles.
| Nucleophile | Reagent Example | Product Name | Product Structure |
|---|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 6-Methoxyhexan-1-ol | CH₃O(CH₂)₆OH |
| Cyanide | Potassium Cyanide (KCN) | 7-Methoxyheptanenitrile | CH₃O(CH₂)₆CN |
| Azide | Sodium Azide (NaN₃) | 1-Azido-6-methoxyhexane | CH₃O(CH₂)₆N₃ |
| Iodide | Sodium Iodide (NaI) | 1-Iodo-6-methoxyhexane | CH₃O(CH₂)₆I |
Ether Synthesis: The reaction of this compound with an alkoxide is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism. chemguide.co.uk For instance, reacting this compound with sodium ethoxide would yield 1-ethoxy-6-methoxyhexane.
Reaction: CH₃O(CH₂)₆Br + CH₃CH₂O⁻Na⁺ → CH₃O(CH₂)₆OCH₂CH₃ + NaBr
This method is highly efficient for producing unsymmetrical ethers due to the primary nature of the alkyl halide, which minimizes competing elimination reactions.
Amine Synthesis: Primary amines can be synthesized by reacting this compound with ammonia (B1221849) or a primary amine. This reaction also follows an SN2 pathway. However, a significant drawback is the potential for over-alkylation, as the newly formed amine is also nucleophilic and can react with another molecule of the alkyl halide. This can lead to a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium (B1175870) salt. To favor the formation of the primary amine, a large excess of the nucleophilic amine is often used. georgiasouthern.edugeorgiasouthern.edu
Example Reaction (Primary Amine Formation): CH₃O(CH₂)₆Br + NH₃ (excess) → CH₃O(CH₂)₆NH₂ + NH₄Br
The electrophilic nature of this compound allows it to act as an alkylating agent in quaternization reactions. In this process, a nitrogen-containing compound, such as an amine or a heterocyclic molecule like a porphyrin, acts as the nucleophile. The reaction results in the formation of a quaternary ammonium salt.
Porphyrins, which are large macrocyclic compounds, can be N-alkylated with alkyl halides. mdpi.com The nitrogen atoms within the porphyrin ring can attack the electrophilic carbon of this compound, leading to the covalent attachment of the 6-methoxyhexane chain and the formation of a positively charged pyridinium-like moiety.
The quaternization of a porphyrin with this compound is an SN2 reaction. One of the nitrogen atoms of the porphyrin macrocycle acts as the nucleophile, attacking the primary carbon atom of this compound. The reaction proceeds through a transition state where the N-C bond is forming and the C-Br bond is breaking. chemguide.co.uk The duration of this N-alkylation can range from hours to days, depending on the specific porphyrin and reaction conditions. nih.gov
| Modification | Expected Change in Lipophilicity | Rationale |
|---|---|---|
| Alkylation with this compound | Significant Increase | The addition of a six-carbon alkyl chain increases the nonpolar character of the molecule. nih.govnih.gov |
Quaternization Reactions (e.g., with Porphyrins)
Elimination Reactions
While substitution is the dominant pathway for primary alkyl halides like this compound, elimination reactions can occur under specific conditions. youtube.com The most likely elimination mechanism is the bimolecular (E2) pathway, which requires a strong, sterically hindered base. lumenlearning.commsu.edu
In an E2 reaction, the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), while the C-Br bond breaks and a double bond forms simultaneously. libretexts.org
Reaction Scheme (E2 Elimination): Base⁻ + CH₃O(CH₂)₄-CH₂-CH₂-Br → BH + CH₃O(CH₂)₄-CH=CH₂ + Br⁻
For this compound, the product of this reaction would be 6-methoxyhex-1-ene. However, because the substrate is a primary halide, the SN2 reaction is generally much more favorable. lumenlearning.com To promote elimination, a bulky base such as potassium tert-butoxide (t-BuOK) is typically used. The steric hindrance of the base makes it difficult to attack the electrophilic carbon (required for SN2), so it preferentially abstracts a proton from the less hindered β-carbon, favoring the E2 pathway. msu.edu Weak bases are more likely to result in a unimolecular (E1) elimination, but this is highly unlikely for a primary alkyl halide due to the instability of the corresponding primary carbocation. lumenlearning.com
E1 vs. E2 Mechanisms and Product Ratios
The elimination reactions of this compound, a primary alkyl halide, are pivotal in synthesizing unsaturated compounds. These reactions primarily proceed via two distinct mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). The structure of this compound, being a primary halide, strongly influences the predominant pathway.
The E2 mechanism is a single, concerted step where a base abstracts a proton from the β-carbon (the carbon adjacent to the one bonded to the bromine) at the same time the bromide ion leaves from the α-carbon. ck12.orgcrunchchemistry.co.uk This process requires an anti-periplanar arrangement of the proton and the leaving group and its rate is dependent on the concentration of both the alkyl halide and the base. lumenlearning.com For this compound, the E2 reaction is the favored elimination pathway, especially with a strong base, leading to the formation of 6-methoxyhex-1-ene.
The E1 mechanism, in contrast, is a two-step process. It begins with the slow departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. ck12.orgcrunchchemistry.co.uk A weak base then removes a proton from the adjacent carbon to form the double bond. Primary alkyl halides like this compound are unlikely to undergo E1 reactions because they would have to form a highly unstable primary carbocation. ck12.org Therefore, E1 elimination is not a significant pathway for this compound under typical conditions.
Table 1: Comparison of E1 and E2 Mechanisms for this compound
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Substrate | Not favored for primary halides like this compound. ck12.org | Favored for primary halides, especially with strong, bulky bases. lumenlearning.com |
| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Base] |
| Mechanism | Two steps, via a carbocation intermediate. crunchchemistry.co.uk | Single concerted step. crunchchemistry.co.uklumenlearning.com |
| Base Requirement | A weak base is sufficient. | Requires a strong base. lumenlearning.com |
| Product | Not a significant pathway. | 6-methoxyhex-1-ene |
Influence of Base Strength and Steric Bulk
The choice of base is critical in directing the reaction of this compound towards elimination and influencing the product ratio between elimination (E2) and substitution (SN2).
Base Strength: A strong base is required for the E2 mechanism to occur efficiently. lumenlearning.com Strong bases, such as alkoxide ions (e.g., ethoxide, CH₃CH₂O⁻), are capable of abstracting the β-hydrogen effectively in the concerted E2 step. ck12.org Weaker bases are generally insufficient to promote E2 elimination and may result in slow SN2 substitution or no reaction.
Steric Bulk: The size of the base plays a crucial role in determining the ratio of elimination to substitution products. msu.edumasterorganicchemistry.com
Small, strong bases (e.g., sodium ethoxide, sodium hydroxide) can act as both strong bases and good nucleophiles. With a primary substrate like this compound, these bases can lead to a mixture of the E2 elimination product (6-methoxyhex-1-ene) and the SN2 substitution product (1-ethoxy-6-methoxyhexane, in the case of ethoxide). crunchchemistry.co.uk
Bulky, strong bases (e.g., potassium tert-butoxide, KOC(CH₃)₃) strongly favor elimination over substitution. ck12.orgmasterorganicchemistry.com The large size of a base like tert-butoxide makes it difficult for it to approach the α-carbon to act as a nucleophile (SN2 attack) due to steric hindrance. lumenlearning.commasterorganicchemistry.com However, it can readily abstract the more accessible β-hydrogen, promoting the E2 pathway. crunchchemistry.co.ukmsu.edu This results in a higher yield of the alkene product.
For primary halides, using a sterically hindered base like potassium tert-butoxide is a standard strategy to maximize the yield of the elimination product and minimize the competing SN2 reaction. lumenlearning.com
Table 2: Effect of Base on the Reaction of Primary Alkyl Halides
| Base | Type | Primary Role | Favored Reaction with this compound |
|---|---|---|---|
| Sodium Ethoxide (NaOEt) | Strong, Non-bulky | Nucleophile & Base | Mixture of SN2 and E2 |
| Potassium tert-Butoxide (KOtBu) | Strong, Bulky | Base | Primarily E2 masterorganicchemistry.com |
| Sodium Hydroxide (NaOH) | Strong, Non-bulky | Nucleophile & Base | Mixture of SN2 and E2 |
Organometallic Reactions
Formation of Grignard Reagents
This compound can be used to prepare a Grignard reagent, a highly versatile organomagnesium compound. byjus.com The reaction involves treating this compound with magnesium metal turnings in an anhydrous ether solvent, typically diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). wikipedia.orgchemguide.co.uk
The reaction is an oxidative insertion of magnesium into the carbon-bromine bond, forming 6-methoxyhexylmagnesium bromide. This process effectively reverses the polarity of the carbon atom attached to the halogen. In the starting material, this carbon is electrophilic, but in the Grignard reagent, the carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic and basic. youtube.com
The formation requires strictly anhydrous (dry) conditions because Grignard reagents are powerful bases and will react readily with water or any other protic solvent, which would quench the reagent and halt the desired reaction. chemguide.co.ukyoutube.com The ether solvent is crucial as it stabilizes the Grignard reagent by coordinating with the magnesium atom. youtube.com
Challenges with Hydroxy-Containing Analogs
Attempting to form a Grignard reagent from a hydroxy-containing analog, such as 6-bromohexan-1-ol, presents significant challenges. The primary issue is the presence of the acidic hydroxyl (-OH) proton.
Grignard reagents are extremely strong bases. mnstate.edu If a Grignard reagent were to form from 6-bromohexan-1-ol, it would be immediately destroyed by reacting with the acidic proton of the hydroxyl group of another molecule of the starting material. This acid-base reaction is much faster than the reaction with an external electrophile. The Grignard reagent would deprotonate the alcohol, forming an alkoxide and the alkane hexane (B92381), thus preventing the accumulation of the desired organometallic species.
This is why the methoxy (B1213986) group (-OCH₃) in this compound is advantageous. The ether linkage does not have an acidic proton and is unreactive towards the Grignard reagent. Therefore, the methoxy group effectively acts as a protecting group for the alcohol functionality, allowing the Grignard reagent to be formed at the other end of the carbon chain without intramolecular destruction.
Radical Reactions and Transformations
Photoredox Catalysis for Alkoxylation
Recent advancements in organic synthesis have utilized photoredox catalysis to generate radicals under mild conditions using visible light. Alkyl bromides like this compound are suitable precursors for generating alkyl radicals in such transformations.
In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. This excited catalyst can then engage in a single-electron transfer with the alkyl bromide. This process can lead to the homolytic cleavage of the carbon-bromine bond, generating a primary alkyl radical (the 6-methoxyhexyl radical) and a bromide ion.
While the prompt specifies alkoxylation, a more common transformation involving radicals generated from alkyl halides via photoredox catalysis is their addition to other molecules or their use in cross-coupling reactions. For direct alkoxylation, the generated 6-methoxyhexyl radical would need to react with an oxygen-centered species to form a new C-O bond. This type of transformation allows for the construction of complex ethers under exceptionally mild conditions, avoiding the harsh reagents often associated with traditional methods. This approach highlights the utility of this compound as a building block in modern synthetic chemistry.
Generation and Reactivity of Alkoxyl Radicals
The generation of alkoxyl radicals from substrates like this compound is not a direct process and typically requires multi-step synthetic modifications. Standard methods for alkoxyl radical generation often involve precursors such as N-alkoxyphthalimides, which can be synthesized from the corresponding alcohol. In a hypothetical scenario, this compound would first be converted to 6-methoxyhexanol, which could then be transformed into an N-alkoxyphthalimide. This derivative can then be used to generate the 6-methoxyhexoxyl radical through photoredox catalysis.
Visible-light-induced formation of alkoxyl radicals from N-alkoxyphthalimides has been demonstrated as a viable method under mild conditions. sioc.ac.cn This process often utilizes a photocatalyst and a reductant, such as Hantzsch ester, to facilitate the generation of the alkoxyl radical. sioc.ac.cnresearchgate.net Once formed, the primary 6-methoxyhexoxyl radical would be highly reactive.
The reactivity of such alkoxyl radicals is dominated by their propensity for hydrogen atom transfer (HAT) reactions. nih.gov Due to the linear nature of the hexane chain, intramolecular 1,5-HAT is a highly favored pathway. nih.govnih.govresearchgate.net This process involves the abstraction of a hydrogen atom from the delta-carbon (C-5) by the oxygen-centered radical, proceeding through a quasi-six-membered ring transition state. This would result in the formation of a more stable carbon-centered radical at the C-5 position.
The subsequent reactions of this carbon-centered radical would depend on the reaction conditions and the presence of other reagents. In the absence of trapping agents, this radical could potentially undergo further rearrangement or disproportionation reactions. However, in synthetic applications, this radical is typically intercepted by a radical acceptor to form new carbon-carbon or carbon-heteroatom bonds.
It is important to note that while the generation of primary alkoxyl radicals and their subsequent β-fragmentation can sometimes be challenging and lead to side reactions, studies on carbohydrate-derived primary alkoxyl radicals have shown that these reactions can proceed in good yields when competing hydrogen abstraction is disfavored. acs.org
Table 1: Plausible reaction pathway for this compound to a functionalized product via an alkoxyl radical intermediate.
| Step | Reactant | Reagents | Intermediate/Product | Reaction Type |
| 1 | This compound | H₂O, Base | 6-Methoxyhexan-1-ol | Hydrolysis |
| 2 | 6-Methoxyhexan-1-ol | N-Hydroxyphthalimide, DEAD, PPh₃ | N-(6-methoxyhexyloxy)phthalimide | Mitsunobu reaction |
| 3 | N-(6-methoxyhexyloxy)phthalimide | Photocatalyst, Hantzsch ester, hv | 6-methoxyhexoxyl radical | Photoredox catalysis |
| 4 | 6-methoxyhexoxyl radical | - | 5-methoxyhexan-1-yl radical | 1,5-Hydrogen Atom Transfer |
| 5 | 5-methoxyhexan-1-yl radical | Radical Acceptor (e.g., Allyl sulfone) | Functionalized product | Radical Addition |
This table represents a hypothetical reaction sequence based on established methodologies for alkoxyl radical generation and reactivity.
Enzyme-Catalyzed Transformations
Haloalkane dehalogenases are a class of hydrolases that catalyze the cleavage of carbon-halogen bonds in halogenated aliphatic compounds. nih.govwikipedia.orgmuni.cz These enzymes are found in various microorganisms and have been explored for their potential in bioremediation and biocatalysis. nih.govmuni.cz A plausible biocatalytic transformation for this compound would be its dehalogenation by a haloalkane dehalogenase to yield 6-methoxyhexan-1-ol. This reaction proceeds via a nucleophilic substitution mechanism where the halogen is replaced by a hydroxyl group from water. wikipedia.org
The substrate specificity of haloalkane dehalogenases varies, with some enzymes showing broad specificity for a range of haloalkanes. researchgate.net Given that this compound is a primary bromoalkane, it is a likely candidate for enzymatic dehalogenation.
Another potential avenue for the biocatalysis of this compound involves cytochrome P450 monooxygenases. These enzymes are capable of hydroxylating non-activated C-H bonds in a variety of substrates, including alkanes. nih.govacs.org While the primary focus of many studies has been on the hydroxylation of terminal (ω) or sub-terminal (ω-1, ω-2) positions of n-alkanes, the methoxy group in this compound could influence the regioselectivity of such an enzymatic oxidation. nih.govrsc.org
Enzymes are renowned for their high stereoselectivity, an attribute that is highly valuable in the synthesis of chiral molecules. nih.gov In the context of this compound, stereoselective transformations would most likely occur if the molecule were to undergo enzymatic reactions that introduce a chiral center.
For instance, if a cytochrome P450 monooxygenase were to catalyze the hydroxylation of one of the methylene (B1212753) groups in the hexane chain (e.g., at C-2, C-3, C-4, or C-5), a new stereocenter would be created. Many P450 enzymes are known to exhibit high enantioselectivity in such hydroxylation reactions, leading to the preferential formation of one enantiomer of the resulting alcohol. acs.orgnih.gov The specific enantiomer produced would be dependent on the particular enzyme used and its active site topology.
Lipases are another class of enzymes that are widely used for the kinetic resolution of racemic mixtures, often through stereoselective acylation or hydrolysis of esters. mdpi.comresearchgate.netmdpi.com If this compound were first converted to a racemic secondary alcohol (e.g., through a non-enzymatic hydroxylation), a lipase (B570770) could then be employed to selectively acylate one of the enantiomers, allowing for the separation of the two.
Table 2: Potential Enzyme-Catalyzed Transformations of this compound and its Derivatives.
| Enzyme Class | Substrate | Potential Product | Transformation Type | Potential for Stereoselectivity |
| Haloalkane Dehalogenase | This compound | 6-Methoxyhexan-1-ol | Dehalogenation | Not applicable (no chiral center formed) |
| Cytochrome P450 Monooxygenase | This compound | (R)- or (S)-1-Bromo-6-methoxyhexan-x-ol (x=2,3,4,5) | Hydroxylation | High (creation of a new stereocenter) |
| Lipase | Racemic 1-Bromo-6-methoxyhexan-x-ol | Enantiomerically enriched alcohol and ester | Kinetic Resolution | High (separation of enantiomers) |
This table outlines hypothetical enzymatic reactions based on the known activities of these enzyme classes on analogous substrates.
Applications of 1 Bromo 6 Methoxyhexane in Advanced Organic Synthesis
Precursor for Complex Molecular Architectures
The distinct reactivity of the bromo and methoxy (B1213986) groups allows for the sequential or selective functionalization of the hexane (B92381) chain, making 1-bromo-6-methoxyhexane a versatile building block for creating complex molecules. iranchembook.irsdu.dk
Synthesis of Ligands
This compound serves as a key quaternizing agent in the synthesis of cationic manganese porphyrins, which are being investigated for their superoxide (B77818) dismutase (SOD)-like activity. nih.gov In this context, the methoxy group is introduced to enhance the in vivo efficacy of these potential therapeutic agents. The synthesis involves the reaction of this compound with a porphyrin precursor, leading to the formation of N-methoxyalkylpyridylporphyrins. nih.gov The introduction of the methoxy group into the alkyl chains has been shown to reduce the lipophilicity of the resulting manganese complexes, a factor that can influence their biological activity. nih.gov
Derivatization of Biomolecules
While direct examples of this compound in the derivatization of biomolecules are not extensively detailed in the provided context, its application in modifying related structures suggests its potential in this area. For instance, its use in the synthesis of isothiocyanates, which are known to react with thiol groups in proteins, points towards its utility in creating probes for studying biological systems. mdpi.com The principle of using bifunctional reagents to link different molecular entities is a cornerstone of bioconjugate chemistry.
Construction of Heterocyclic Systems
The chemical properties of this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. For example, it is utilized in the synthesis of 2-(6-methoxyhexyl)isoindoline-1,3-dione. unibo.itnih.gov This reaction involves the nucleophilic substitution of the bromine atom by the phthalimide (B116566) anion, a common strategy for introducing a protected primary amine. unibo.itnih.gov This intermediate can then be further elaborated into more complex heterocyclic structures.
Role in Pharmaceutical and Medicinal Chemistry
The incorporation of the 6-methoxyhexyl moiety into molecular scaffolds has been a key strategy in the development of new therapeutic agents. sigmaaldrich.comacs.org
Synthesis of Drug Candidates and Intermediates
This compound is a crucial intermediate in the synthesis of novel drug candidates. nih.govacs.org It is used to introduce the 6-methoxyhexyl side chain into various molecular backbones, a modification that can significantly impact the pharmacological properties of the resulting compounds. nih.govacs.org For instance, it has been employed in the synthesis of a new class of selective inhibitors of the Na-K-Cl cotransporter 1 (NKCC1). nih.govacs.org
Development of Selective Ion Channel Inhibitors (e.g., NKCC1)
A significant application of this compound is in the development of selective inhibitors of the Na-K-Cl cotransporter 1 (NKCC1). unibo.itnih.govacs.org NKCC1 is a protein involved in regulating intracellular chloride concentrations and is a therapeutic target for several neurological disorders, including Down syndrome and autism. unibo.itacs.org
In the synthesis of these inhibitors, this compound is used to prepare 6-methoxyhexan-1-amine. nih.gov This amine is then incorporated into a benzoic acid scaffold to produce compounds that exhibit potent and selective inhibition of NKCC1. nih.govacs.org Research has shown that the introduction of the 6-methoxyhexyl group can improve the drug-like properties of these inhibitors, such as metabolic stability and solubility, when compared to other alkyl chains. nih.govacs.org
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.
Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.
4.2.2.1. Structure-Activity Relationship (SAR) Studies 4.2.2.2. Impact on Metabolic Stability and Solubility 4.2.3. Synthesis of Isothiocyanates and their Analogs 4.3. Applications in Materials Science 4.3.1. Polymer Synthesis 4.3.2. Surface Modification and Coating Materials
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Computational and Spectroscopic Characterization in Research
Computational Chemistry Studies
Computational chemistry serves as a powerful tool for investigating the properties of 1-Bromo-6-methoxyhexane at the molecular level. These theoretical methods offer insights that complement experimental findings, providing a deeper understanding of the compound's behavior.
Molecular Modeling and Conformational Analysis
Molecular modeling of this compound allows for the exploration of its three-dimensional structure and the relative energies of its different conformations. The flexible hexane (B92381) chain permits a variety of spatial arrangements of the bromo and methoxy (B1213986) groups. Conformational analysis aims to identify the most stable conformers, which are those with the lowest potential energy. This is achieved by systematically rotating the single bonds within the molecule and calculating the energy at each step. The most stable conformations are typically those that minimize steric hindrance and other unfavorable interactions between atoms. For this compound, the extended-chain conformers are generally favored as they reduce steric strain.
Prediction of Spectroscopic Properties
Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation. Techniques such as Density Functional Theory (DFT) can be used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for assigning peaks in experimental spectra and can help in the structural confirmation of the compound.
Reaction Mechanism Predictions and Energetics
Computational studies can predict the likely reaction pathways and associated energy changes for reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate activation energies. This information is crucial for understanding the kinetics and thermodynamics of reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or ether cleavage under acidic conditions. These theoretical predictions can guide the design of synthetic routes and help in understanding the compound's reactivity profile.
Advanced Spectroscopic Techniques
Spectroscopic techniques are indispensable for the experimental characterization of this compound, providing direct evidence of its molecular structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The methoxy group (CH₃O-) would appear as a singlet, while the protons on the hexane chain would present as multiplets due to spin-spin coupling with neighboring protons. The protons closest to the electronegative bromine and oxygen atoms would be shifted downfield (to higher ppm values).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique environment gives a distinct signal. The carbon attached to the bromine atom would be shifted to a characteristic range, as would the carbons of the methoxy group and the methylene (B1212753) groups of the hexane chain.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-CH₂Br) | 33-35 |
| C2 (-CH₂-) | 32-34 |
| C3 (-CH₂-) | 27-29 |
| C4 (-CH₂-) | 25-27 |
| C5 (-CH₂-) | 29-31 |
| C6 (-CH₂O-) | 70-72 |
Note: These are approximate predicted values based on standard chemical shift tables and may vary slightly from experimental data.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In the mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.
Common fragmentation pathways for haloalkanes and ethers would be observed. These include the loss of a bromine radical (•Br) and alpha-cleavage at the ether linkage, leading to the formation of characteristic fragment ions. Analysis of these fragments provides further confirmation of the molecule's structure.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion |
|---|---|
| 194/196 | [C₇H₁₅BrO]⁺ (Molecular Ion) |
| 115 | [C₇H₁₅O]⁺ (Loss of •Br) |
Chromatography (TLC, GC, UPLC/MS, HPLC)
Chromatographic techniques are essential for the purification, separation, and analytical assessment of "this compound." Research applications have documented the use of Thin-Layer Chromatography (TLC) for reaction monitoring. While Gas Chromatography (GC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS), and High-Performance Liquid Chromatography (HPLC) are standard analytical methods for compounds of this nature, specific detailed research findings on their application to "this compound" are not extensively detailed in publicly available literature.
Thin-Layer Chromatography (TLC)
TLC is a widely used method for monitoring the progress of chemical reactions involving "this compound." Its application has been noted in the synthesis of the compound itself and in subsequent quaternization reactions.
Detailed Research Findings:
In the synthesis of "this compound" from 1,6-dibromohexane (B150918), TLC with dichloromethane (B109758) as the mobile phase was used to track the reaction's progress. nih.gov This lipophilic mobile phase is suitable for separating the more polar starting material from the less polar methoxylated product on a silica (B1680970) gel stationary phase.
Furthermore, in the synthesis of a meso-tetra(N-methoxy-alkylpyridinium-3-yl)porphyrin, where "this compound" was used as a quaternizing agent, TLC was employed to monitor the completion of the reaction. nih.gov For this application, a more polar, complex mobile phase system was required to separate the highly polar, tetra-quaternized porphyrin product from the reactants. nih.gov The stationary phase for these analyses was silica gel. nih.gov
Table 1: TLC Parameters for this compound and Related Reactions
| Application | Stationary Phase | Mobile Phase | Reference |
|---|---|---|---|
| Monitoring the synthesis of this compound | Silica Gel | Dichloromethane | nih.gov |
| Monitoring a quaternization reaction using this compound | Silica Gel | KNO3(sat):H2O:Acetonitrile (B52724) (1:1:8) | nih.gov |
Gas Chromatography (GC)
While GC is a suitable technique for the analysis of volatile compounds like "this compound," specific research articles detailing GC methods, including column specifications, temperature programs, and retention times for this particular compound, are not readily found in the surveyed scientific literature.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS)
UPLC/MS is a powerful analytical tool for the identification and quantification of chemical compounds. In the context of research involving "this compound," its use has been documented for the purity analysis of downstream products synthesized from it. For instance, a compound synthesized using "this compound" as a reactant was analyzed for purity by UPLC/MS. cmu.ac.thnih.gov However, specific UPLC/MS analytical methods and corresponding data (such as retention time and mass-to-charge ratio) for "this compound" itself are not detailed in the available research.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the purification and analysis of organic compounds. Despite its widespread use, detailed research findings, including stationary phase, mobile phase composition, and retention times specifically for the analysis of "this compound," are not described in the reviewed scientific literature.
Environmental Considerations and Fate of Haloalkanes General Context
Biodegradation Studies of Bromoalkanes
The environmental persistence of bromoalkanes is significantly influenced by microbial degradation. Certain microorganisms have evolved enzymatic pathways to utilize these compounds as a source of carbon and energy.
Microbial Degradation Mechanisms
The biodegradation of bromoalkanes by microorganisms involves several key steps. For instance, the degradation of water-insoluble haloalkanes like 1-bromooctane (B94149) by Pseudomonas strains involves a three-phase process nih.govnih.gov. This process begins with extracellular emulsification facilitated by a constitutively excreted surface-active agent. This is followed by dehalogenation through an inducible hydrolytic dehalogenase, and finally, the intracellular degradation of the remaining carbon skeleton nih.govnih.gov.
Under aerobic conditions, the degradation of alkanes is initiated by oxygenases, which introduce oxygen atoms into the alkane substrate frontiersin.org. There are four primary pathways for the initial attack on n-alkanes:
Monoterminal oxidation: This is a common pathway in many bacteria frontiersin.org.
Biterminal oxidation
Subterminal oxidation
Finned oxidation
Anaerobic degradation of n-alkanes can also occur, utilizing nitrate (B79036) or sulfate (B86663) as the terminal electron acceptor. Two known mechanisms for anaerobic degradation are the fumarate (B1241708) addition pathway and the carboxylation pathway frontiersin.org.
The table below summarizes the key microbial degradation mechanisms for bromoalkanes.
Role of Dehalogenases in Breakdown
Dehalogenases are a crucial class of enzymes that catalyze the cleavage of carbon-halogen bonds, a key step in the degradation of haloalkanes. These enzymes are found in various bacteria and can operate under both aerobic and anaerobic conditions mdpi.com.
Haloalkane dehalogenases, a specific type of hydrolase, convert haloalkanes into their corresponding alcohols, halides, and protons mdpi.com. They belong to the α/β-hydrolase fold family of enzymes and facilitate the breakdown of the carbon-halogen bond through a hydrolytic mechanism mdpi.comwikipedia.org. The reaction mechanism involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the carbon atom bearing the halogen. This forms an ester intermediate, which is then hydrolyzed by a water molecule, releasing the alcohol and restoring the enzyme to its original state wikipedia.orgnih.gov.
Research on Arthrobacter sp. strain HA1 has identified multiple dehalogenases, including an inducible 1-bromoalkane debrominase and a 1-chlorohexane (B165106) halidohydrolase, which demonstrates the capacity of a single organism to degrade a wide range of haloalkanes uni-konstanz.de. Some bacteria utilize reductive dehalogenases, which remove halogen atoms and can couple this reaction to energy production rcsb.org.
The table below provides an overview of different types of dehalogenases and their functions.
Environmental Reactivity and Persistence
The reactivity and persistence of haloalkanes in the environment are governed by several factors, including their susceptibility to hydrolysis and reactions with other environmental nucleophiles nih.gov.
Hydrolysis and Nucleophilic Reactions in Water
Haloalkanes undergo nucleophilic substitution reactions where the halogen atom is replaced by a nucleophile savemyexams.com. Water can act as a nucleophile, leading to the hydrolysis of haloalkanes to form alcohols thesciencehive.co.uk. However, this reaction is generally slow thesciencehive.co.ukdocbrown.info. The rate of hydrolysis is significantly faster with stronger nucleophiles like the hydroxide (B78521) ion (OH⁻) savemyexams.comdocbrown.infosavemyexams.com.
The reactivity of haloalkanes in hydrolysis is dependent on the strength of the carbon-halogen bond. The bond strength decreases down the halogen group (C-F > C-Cl > C-Br > C-I) savemyexams.comsavemyexams.com. Consequently, iodoalkanes hydrolyze the fastest, while fluoroalkanes are the least reactive savemyexams.comthesciencehive.co.uksavemyexams.com. The reaction mechanism can be either S(_N)1 (unimolecular nucleophilic substitution) or S(_N)2 (bimolecular nucleophilic substitution), depending on the structure of the haloalkane docbrown.infodocbrown.info. Primary haloalkanes tend to react via the S(_N)2 mechanism, while tertiary haloalkanes favor the S(_N)1 pathway docbrown.info.
The following table summarizes the relative rates of hydrolysis for different haloalkanes.
Impact of Polysulfides and other Environmental Nucleophiles
Polysulfides (Sₓ²⁻) are intermediates in the oxidation of sulfide (B99878) and are present in various natural environments, from microbial mats to hydrothermal vents nih.gov. These and other environmental nucleophiles can react with haloalkanes, influencing their environmental fate. While the direct impact of polysulfides on 1-Bromo-6-methoxyhexane is not detailed in the provided context, the general reactivity of haloalkanes towards nucleophiles suggests that such reactions are possible and could contribute to their degradation.
Ecological and Health Implications of Haloalkanes
The widespread industrial and commercial use of haloalkanes has led to their distribution in the environment, raising concerns about their ecological and health impacts rroij.comepa.govlibretexts.org. Many haloalkanes are toxic and can persist in the environment for extended periods nih.govrroij.com.
Some haloalkanes, particularly chlorofluorocarbons (CFCs), have been shown to deplete the ozone layer rroij.comstudymind.co.uk. This has led to international agreements like the Montreal Protocol to phase out their production and use libretexts.orgstudymind.co.uk. The depletion of the ozone layer increases the amount of harmful UV radiation reaching the Earth's surface, which can lead to increased rates of skin cancer and other health problems rroij.com.
Human exposure to certain haloalkanes has been linked to a range of adverse health effects, including liver damage, neurological disorders, and cancer rroij.comyoutube.com. These compounds can bioaccumulate in the food chain, leading to potential health risks from the consumption of contaminated food rroij.com. Due to their persistence and potential for long-range transport, some haloalkanes are considered persistent organic pollutants (POPs) nih.govresearchgate.net.
The table below lists some of the ecological and health implications associated with haloalkanes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-bromo-6-methoxyhexane, and what analytical techniques are used to confirm its purity and structure?
- Methodology : A typical synthesis involves nucleophilic substitution or alkylation reactions. For example, this compound was used to quaternize porphyrins by reacting with a porphyrin precursor in anhydrous DMF at 80°C, with excess alkyl bromide added twice to ensure complete reaction .
- Characterization : Thin-layer chromatography (TLC) with KNO₃(sat)/H₂O/AN (1:1:8) monitors reaction progress. Final purification involves precipitation with diethyl ether, followed by dissolution in water. Structural confirmation uses UV-vis spectroscopy and ESI-MS (electrospray ionization mass spectrometry) .
Q. How does the methoxy group in this compound influence its reactivity compared to non-functionalized bromoalkanes in alkylation reactions?
- Key Factors : The methoxy group enhances solubility in polar solvents (e.g., DMF) and may stabilize transition states via weak electron-donating effects. This contrasts with non-functionalized bromoalkanes, which exhibit lower polarity and slower reaction kinetics in polar aprotic solvents .
Advanced Research Questions
Q. What strategies optimize the quaternization efficiency of porphyrins using this compound?
- Experimental Design :
- Solvent choice : Anhydrous DMF at 80°C promotes solubility and reaction homogeneity .
- Stoichiometry : Excess alkyl bromide (e.g., 69-fold molar excess) ensures complete substitution .
- Monitoring : TLC tracks reaction progress until a single product spot (tetra-quaternized porphyrin) is observed .
- Challenges : Prolonged reaction times (5 days) may risk side reactions; inert atmospheres and temperature control mitigate decomposition.
Q. How can contradictory literature data on the stability of this compound under varying storage conditions be resolved?
- Systematic Approach :
- Stability assays : Monitor decomposition via NMR or GC-MS under controlled conditions (temperature, light, humidity).
- Storage protocols : Use amber vials at -20°C in inert atmospheres, referencing safety guidelines for similar bromoalkanes (e.g., cyclohexylmethyl bromide storage recommendations) .
Q. What mechanistic insights are gained from studying the reaction kinetics of this compound in nucleophilic substitutions?
- Kinetic Analysis :
- In polar aprotic solvents (e.g., DMF), SN2 mechanisms dominate due to strong solvation of nucleophiles.
- Compare rates with protic solvents (e.g., ethanol) to assess solvent effects on transition states.
- Data Interpretation : Correlate reaction rates with solvent polarity parameters (e.g., dielectric constant) and steric effects from the methoxy group .
Q. How do the alkyl chain length and terminal methoxy group in this compound affect the in vivo efficacy of cationic Mn porphyrins?
- Biological Relevance :
- The methoxy group enhances lipophilicity, improving cellular uptake and bioavailability of porphyrin derivatives.
- Chain length (C6) balances solubility and membrane permeability, as demonstrated in studies where methoxy-derivatized porphyrins showed superior efficacy compared to shorter-chain analogs .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported yields for reactions involving this compound?
- Troubleshooting :
- Verify reagent purity via NMR or elemental analysis.
- Replicate reaction conditions (e.g., solvent drying, inert atmosphere) from high-yield protocols (e.g., 93.2% yield in porphyrin quaternization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
